
3-(2-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound likely belongs to the class of organic compounds known as nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 3-(2-nitrophenyl)pyruvic acid derivatives have been synthesized via various reaction conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray crystallography . The structure is often determined by the arrangement and connectivity of its atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as solubility, density, and boiling point have been reported .Applications De Recherche Scientifique
Chemical Research
This compound is utilized in chemical research, particularly in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate for constructing various pharmacologically active agents. The nitro group and oxazole ring present in the molecule are common motifs in medicinal chemistry, which can be further modified to create new compounds with potential therapeutic effects .
Antitumor Activity
One of the most promising applications is in cancer research, where it has been used to create nanoparticles combined with paclitaxel. These nanoparticles have shown synergistic antitumor activity, particularly when used in conjunction with anti-PD-L1 antibody, inducing immunogenic cell death and stimulating an antitumor response .
Immunotherapy
The compound’s role in immunotherapy is linked to its ability to act as an immunogenic cell death (ICD) inducer. This property is crucial for developing new cancer treatments that stimulate the body’s immune system to fight tumors. By upregulating certain cellular markers and enhancing T cell infiltration, it contributes to a more robust immune response against cancer cells .
Molecular Pharmaceutics
In the field of molecular pharmaceutics, this compound is being explored for its potential to improve drug delivery systems. Its chemical properties may allow it to be used as a carrier or stabilizer for other therapeutic agents, enhancing their efficacy and reducing side effects .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(2-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid may also interact with multiple targets, contributing to its biological activity.
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds are known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 3-(2-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid may also affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
It is known that similar compounds can form nanoparticles, which may enhance their bioavailability
Result of Action
It is known that similar compounds can have antitumor activity . This suggests that 3-(2-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid may also have antitumor effects.
Action Environment
It is known that similar compounds can be influenced by environmental factors
Propriétés
IUPAC Name |
3-(2-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c13-10(14)9-5-7(11-17-9)6-3-1-2-4-8(6)12(15)16/h1-4,9H,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFNUXHAUWHDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

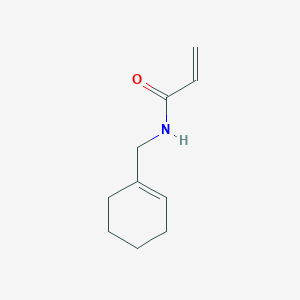
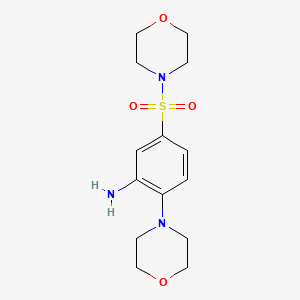
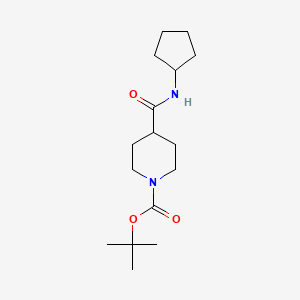
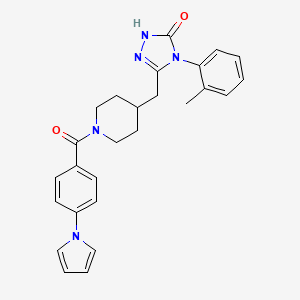
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-phenylbenzofuran-2-carboxamide](/img/structure/B2873144.png)
![4-[[1-(3-Fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde](/img/structure/B2873147.png)
![tert-butyl N-[3-(N'-hydroxycarbamimidoyl)phenyl]carbamate](/img/structure/B2873149.png)
![3-[2-(4-ethylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2873151.png)
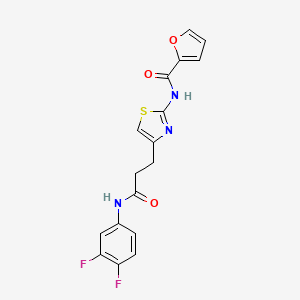

![1-[(2-chloropyridin-3-yl)sulfonyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2873155.png)

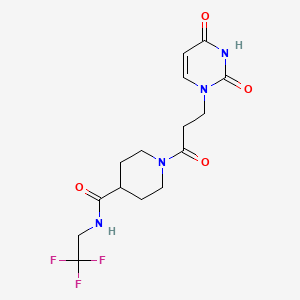
![Ethyl 2-[2-(4-butoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2873159.png)